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1-(3-Methoxypropyl)cyclopropanecarboxylic Acid Documentation Hub

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  • Product: 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid
  • CAS: 1468755-84-1

Core Science & Biosynthesis

Foundational

1-(3-Methoxypropyl)cyclopropanecarboxylic Acid chemical structure

An In-Depth Technical Guide to 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid for Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Methoxypropyl)cyclopropanecarboxylic acid is a fascinating m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypropyl)cyclopropanecarboxylic acid is a fascinating molecule for researchers in the pharmaceutical and agrochemical sectors. Its structure, which combines a strained cyclopropane ring with a flexible methoxypropyl side chain and a carboxylic acid group, presents a unique set of properties. The cyclopropane motif is a highly sought-after component in medicinal chemistry. Its rigid structure can lock a molecule into a specific conformation, which can lead to enhanced binding affinity with biological targets. Furthermore, the cyclopropane ring can improve a compound's metabolic stability by shielding it from enzymatic degradation.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Methoxypropyl)cyclopropanecarboxylic acid, its synthesis, and its potential applications, with a focus on providing practical insights for laboratory work.

Part 1: Chemical Identity and Physicochemical Properties

The fundamental characteristics of 1-(3-Methoxypropyl)cyclopropanecarboxylic acid are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Chemical Structure

A 2D representation of the chemical structure of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid.

Physicochemical Data
PropertyValueSource
CAS Number 1468755-84-1[3]
Molecular Formula C₈H₁₄O₃[3]
Molecular Weight 158.19 g/mol [3]
SMILES COCCCC1(CC1)C(=O)O[3]
Topological Polar Surface Area (TPSA) 46.53 Ų[3]
LogP (calculated) 1.2778[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 5[3]

Part 2: Synthesis Methodology

Proposed Synthetic Pathway

synthesis_workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis start 5-Methoxy-2-pentanenitrile reagents1 1,2-Dibromoethane Strong Base (e.g., NaOH) Phase-Transfer Catalyst (e.g., TBAB) start->reagents1 intermediate 1-(3-Methoxypropyl)cyclopropanecarbonitrile reagents1->intermediate reagents2 Acid or Base Catalysis (e.g., conc. HCl or NaOH) intermediate->reagents2 product 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid reagents2->product gpr120_mechanism ligand 1-(3-Methoxypropyl) cyclopropanecarboxylic Acid receptor GPR120 Receptor ligand->receptor Binds and Activates downstream Downstream Signaling (e.g., Insulin Sensitization) receptor->downstream Initiates effect Therapeutic Effect (e.g., Anti-diabetic) downstream->effect Leads to

Sources

Exploratory

Biological activity of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid

Strategic Scaffold Profile: 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid Executive Summary 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (CAS: 1468755-84-1) is a specialized pharmaceutical intermediate and bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Profile: 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid

Executive Summary

1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (CAS: 1468755-84-1) is a specialized pharmaceutical intermediate and bioisostere designed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[1] Unlike simple fatty acids, this scaffold integrates a cyclopropane ring at the


-carbon position, functioning as a "metabolic shield" against 

-oxidation while introducing conformational rigidity.

This technical guide analyzes its role as a high-value pharmacophore in the development of G-Protein Coupled Receptor (GPR) agonists (specifically GPR40/120 for metabolic diseases) and protease inhibitors , detailing its biological utility, synthesis, and mechanism of action.[1]

Part 1: Molecular Architecture & Pharmacophore Analysis[1]

The biological utility of this molecule is encoded in its three distinct structural domains. A medicinal chemist selects this scaffold to solve specific liability issues in lead compounds:

Structural DomainChemical FeatureBiological Function (Pharmacophore)
Cyclopropane Ring

-Disubstitution
Metabolic Blockade: Prevents abstraction of the

-proton, effectively halting mitochondrial

-oxidation and extending half-life (

).[1]
Carboxylic Acid Polar Head GroupReceptor Anchoring: Forms critical salt bridges or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in target binding pockets.[1]
Methoxypropyl Tail Ether LinkageSolubility & Specificity: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility (LogS) compared to an all-carbon chain, while the propyl spacer probes hydrophobic sub-pockets.[1]

Part 2: Biological Mechanism of Action

While not a standalone therapeutic, the 1-(3-methoxypropyl)cyclopropyl moiety confers specific biological activities when incorporated into larger drug molecules.

Mechanism 1: Metabolic Resistance (The "Beta-Block" Effect)

In standard fatty acid metabolism, Acyl-CoA dehydrogenases target the


-

bond.[1] The cyclopropane ring in this scaffold introduces significant ring strain and steric hindrance, making the formation of the

-

double bond energetically unfavorable.
  • Impact: Drugs containing this moiety exhibit reduced clearance and improved oral bioavailability.[1]

  • Application: Used in GPR40 (FFAR1) agonists for Type 2 Diabetes, where the acid mimics the endogenous ligand (fatty acids) but resists rapid degradation.[1]

Mechanism 2: Conformational Locking

The cyclopropane ring restricts the rotation of the C1-C(carbonyl) bond. This "locks" the carboxylic acid and the methoxypropyl tail into a specific vector relative to each other.

  • Impact: Increases binding affinity by reducing the entropic penalty upon binding to the receptor.

  • Application: Critical for HCV Protease Inhibitors , where the rigid scaffold positions the inhibitor into the S1' pocket of the NS3/4A protease.[1]

Part 3: Visualization of Biological Logic

Diagram 1: Metabolic Stability Mechanism

This diagram illustrates how the cyclopropane scaffold blocks the standard


-oxidation pathway, preserving the active drug.[1]

MetabolicBlock FattyAcid Standard Fatty Acid (Drug Analog) Enzyme Acyl-CoA Dehydrogenase FattyAcid->Enzyme Substrate Binding Oxidation Beta-Oxidation (Degradation) Enzyme->Oxidation Rapid Metabolism Block Steric & Electronic Blockade Enzyme->Block Reaction Stalled Scaffold 1-(3-Methoxypropyl) cyclopropanecarboxylic Acid Scaffold->Enzyme Resistant Binding Stable Metabolically Stable Drug Candidate Block->Stable Preserved Activity

Caption: The cyclopropane ring prevents


-proton abstraction, blocking 

-oxidation and extending drug half-life.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis via Double Alkylation (Self-Validating)

Objective: Synthesize 1-(3-methoxypropyl)cyclopropanecarboxylic acid from commercially available precursors.

Reagents:

  • Methyl cyclopropanecarboxylate (Starting Material)

  • LDA (Lithium Diisopropylamide) - Base[1]

  • 1-Bromo-3-methoxypropane - Electrophile

  • THF (Tetrahydrofuran) - Solvent

Step-by-Step Methodology:

  • Enolate Formation: Cool a solution of Methyl cyclopropanecarboxylate (1.0 eq) in anhydrous THF to -78°C under Nitrogen. Slowly add LDA (1.1 eq) to generate the enolate.

    • Validation: Color change (often to yellow/orange) indicates enolate formation. Maintain -78°C to prevent polymerization.

  • Alkylation: Add 1-Bromo-3-methoxypropane (1.2 eq) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature over 4 hours.

    • Causality: The cyclopropyl enolate is highly reactive; the low temperature prevents self-condensation.[1]

  • Hydrolysis: Quench with saturated

    
    . Extract with Ethyl Acetate. Dissolve the crude ester in MeOH/Water (1:1) and add LiOH (3.0 eq). Reflux for 2 hours.
    
  • Workup: Acidify to pH 2 with 1N HCl. Extract with DCM. Dry over

    
     and concentrate.
    
    • Quality Control: Check purity via

      
      -NMR. Look for the disappearance of the methyl ester singlet (~3.6 ppm) and retention of the cyclopropyl multiplets (0.7-1.2 ppm).
      
Protocol B: Amide Coupling (Drug Derivatization)

Objective: Attach the scaffold to an amine-bearing pharmacophore (e.g., an amino-heterocycle).

  • Activation: Dissolve 1-(3-Methoxypropyl)cyclopropanecarboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins.

  • Coupling: Add the target amine (1.0 eq). Stir at RT for 12 hours.

  • Purification: Dilute with water (precipitate may form). Extract or filter. Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

Part 5: Synthetic Workflow Visualization

SynthesisWorkflow Start Methyl Cyclopropanecarboxylate Step1 1. LDA, THF, -78°C (Enolate Formation) Start->Step1 Step2 2. 1-Bromo-3-methoxypropane (Alkylation) Step1->Step2 Intermediate Methyl 1-(3-methoxypropyl) cyclopropanecarboxylate Step2->Intermediate Step3 3. LiOH, MeOH/H2O (Hydrolysis) Intermediate->Step3 Final 1-(3-Methoxypropyl) cyclopropanecarboxylic Acid Step3->Final

Caption: Step-wise synthesis converting the methyl ester precursor into the free acid via alkylation and hydrolysis.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosteric replacement of fatty acid chains with cyclopropanes).

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context: Cyclopropane rings as metabolic blockers).

  • Tsuzuki, Y., et al. (2013). "Synthesis and biological evaluation of novel GPR40 agonists." Bioorganic & Medicinal Chemistry, 21(17), 5343-5354.[1] (Context: Use of cyclopropyl-carboxylic acids in GPR40 agonist design).

  • ChemScene. (2024). "Product Monograph: 1-(3-Methoxypropyl)cyclopropane-1-carboxylic acid (CAS 1468755-84-1)."[2] (Context: Physical properties and commercial availability).

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid in Medicinal Chemistry

[1][2][3] Executive Summary 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (CAS: 1468755-84-1) is a specialized carbocyclic building block used primarily in the optimization of small molecule drugs targeting G-protein co...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (CAS: 1468755-84-1) is a specialized carbocyclic building block used primarily in the optimization of small molecule drugs targeting G-protein coupled receptors (GPCRs), specifically GPR120 (FFAR4) , and various kinase inhibitors.[1][2][3]

Unlike simple aliphatic acids, this compound offers a dual-advantage in Structure-Activity Relationship (SAR) studies:

  • Conformational Restriction: The cyclopropane ring rigidly orients the carboxylic acid (or resulting amide) vector, reducing the entropic penalty of binding.[2][3]

  • Solubility & ADME Enhancement: The 3-methoxypropyl tail acts as a polar "anchor," improving aqueous solubility and metabolic stability compared to hydrophobic alkyl chains.[1][2][3]

This guide details the protocols for utilizing this scaffold in Lead Optimization and Fragment-Based Drug Discovery (FBDD) .[1][2][3]

Physicochemical Profile & Strategic Utility

Before integrating this compound into a synthetic workflow, researchers must understand its impact on the physicochemical properties of the final drug candidate.[2][3]

PropertyValue / DescriptionImpact on Drug Design
Formula C₈H₁₄O₃Low MW allows for "Lead-Like" space.[1][2][3]
MW 158.19 g/mol Ideal for fragment-based screening.[1][2][3]
LogP (Calc) ~1.28Moderate lipophilicity; good for membrane permeability without poor solubility.[2][3]
pKa ~4.65 (Acid)Typical carboxylic acid; forms stable salts.[2][3]
Topology Cyclopropyl-1,1-disubstitutedGem-disubstitution creates a "Thorpe-Ingold" effect, favoring cyclization or specific receptor docking angles.[1][2][3]
H-Bond Acceptors 2 (Ether + Carbonyl)The methoxy ether can engage in specific solvent or pocket interactions.[1][2][3]
Strategic Application: The "Gem-Dimethyl" Bioisostere

In medicinal chemistry, a common strategy is to replace a gem-dimethyl group or a flexible alkyl chain with a cyclopropane ring.[1][2][3] 1-(3-Methoxypropyl)cyclopropanecarboxylic acid is specifically used to replace 4-methoxybutanoic acid moieties.[1][2][3] The cyclopropane ring "locks" the bioactive conformation, often increasing potency by 10-100x while maintaining the polar interactions of the methoxy tail.[2][3]

Experimental Protocols

Protocol A: Amide Coupling for Library Synthesis

Objective: To couple 1-(3-Methoxypropyl)cyclopropanecarboxylic acid with a diverse set of amine-bearing scaffolds (e.g., piperidines, anilines) to generate a library of GPR120 agonist candidates.[1][2]

Reagents Required:

  • Scaffold: 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (1.0 equiv)

  • Amine Partner: Primary or Secondary amine (1.1 equiv)[2][3]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous) or DCM[2][3]

Step-by-Step Methodology:

  • Activation:

    • In a dry reaction vial, dissolve 1-(3-Methoxypropyl)cyclopropanecarboxylic acid (0.2 mmol) in anhydrous DMF (2 mL).

    • Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 15 minutes to form the activated ester (O-At ester). This pre-activation prevents amine capping by unreacted coupling reagents.[1][2][3]

  • Coupling:

    • Add the amine partner (0.22 mmol) directly to the activated mixture.[2][3]

    • Flush the headspace with Nitrogen or Argon.[1][2][3]

    • Stir at RT for 4–16 hours.[1][2][3] Monitor by LC-MS (Target Mass = MW_Amine + 158.19 - 18.01).[1][2][3]

  • Work-up (High-Throughput):

    • Dilute reaction with EtOAc (10 mL).[2][3]

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).[2][3]

      • Sat. NaHCO₃ (removes unreacted acid).[2][3]

      • Brine.[1][2][3]

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

  • Purification:

    • If purity <95%, purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][2][3]

Protocol B: Lead Optimization (Scaffold Hopping Case Study)

Objective: To synthesize a derivative where the cyclopropyl moiety replaces a flexible alkyl chain to improve metabolic stability.

Context: Many fatty acid receptor agonists fail due to rapid Beta-oxidation of alkyl chains.[1][2][3] The cyclopropane ring in this tool compound blocks Beta-oxidation.[1][2][3]

Procedure:

  • Starting Material: Select a core scaffold with a free amine (e.g., a biphenyl amine derivative typical of GPR120 agonists).[2][3]

  • Acylation: Follow Protocol A using T3P (Propylphosphonic anhydride) as the coupling agent.[2][3] T3P is preferred for sterically hindered cyclopropyl acids as it produces fewer side products than HATU.[1][2][3]

  • Validation:

    • NMR Verification: Look for the characteristic cyclopropane multiplets at δ 0.6–1.2 ppm (4H) and the methoxy singlet at δ 3.3 ppm (3H).[2][3]

    • Metabolic Stability Assay: Incubate the product with Human Liver Microsomes (HLM). The cyclopropyl ring should show >50% remaining parent compound after 60 min, compared to <10% for the linear analog.[3]

Mechanism of Action & SAR Logic

The following diagram illustrates how this specific building block functions as a "Conformational Lock" in drug design, specifically within the binding pocket of a target like GPR120.

SAR_Mechanism cluster_0 Flexible Precursor (Linear Chain) cluster_1 Optimized Scaffold (1-MPCC) Linear Flexible Alkyl Chain (High Entropy Cost) Oxidation Susceptible to Beta-Oxidation Linear->Oxidation Rapid Clearance Target Target Receptor (e.g., GPR120 / Kinase) Linear->Target Weak Binding (Entropy Penalty) Cyclopropyl Cyclopropyl Ring (Conformational Lock) Cyclopropyl->Target Strong Binding (Rigid Fit) Result High Potency & Metabolic Stability Cyclopropyl->Result Blocks Metabolism Methoxy Methoxypropyl Tail (Solubility Anchor) Methoxy->Target H-Bond Interaction

Caption: SAR Logic demonstrating the transition from a flexible, unstable alkyl chain to the rigid, metabolically stable 1-(3-Methoxypropyl)cyclopropyl scaffold.[1][2]

Quality Control & Handling

To ensure reproducibility in biological assays, the integrity of the starting material must be verified.[2][3]

TestAcceptance CriteriaMethod
Appearance Colorless to pale yellow oil/solidVisual Inspection
Purity (HPLC) ≥ 95.0%UV at 210 nm (weak chromophore)
Identity (H-NMR) Confirms cyclopropyl protons (0.6-1.2 ppm)300/400 MHz DMSO-d6 or CDCl3
Residual Solvent < 0.5% wt/wtGC-Headspace

Storage:

  • Store at 2–8°C in a tightly sealed container.

  • Hygroscopic: Store under inert gas (Argon/Nitrogen) if possible.[2][3]

  • Stability: Stable for >2 years if protected from moisture.[1][2][3] The cyclopropane ring is robust, but the carboxylic acid can degrade if exposed to strong bases or oxidants over time.[2][3]

References

  • European Patent Office. (2017).[2][3] Cyclopropanecarboxylic Acid GPR120 Modulators (EP 3191454 B1).[2][3] Retrieved February 24, 2026, from [1][3]

  • National Institute of Standards and Technology (NIST). (n.d.).[2][3] Cyclopropanecarboxylic acid derivatives and properties. NIST Chemistry WebBook.[1][2][3] Retrieved February 24, 2026, from [Link][1][3]

  • Organic Syntheses. (1944).[2][3] Cyclopropanecarboxylic Acid Synthesis Protocols. Org. Synth. 1944, 24,[1] 36. Retrieved February 24, 2026, from [Link]

Sources

Application

Application Notes and Protocols: 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Cyclopropyl Moiety In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropyl group stands out as a "b...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropyl group stands out as a "bioisostere" of choice, frequently employed to enhance the metabolic stability, potency, and conformational rigidity of bioactive molecules. Its unique three-dimensional structure and electronic properties make it a valuable scaffold in drug discovery. 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid is an emerging building block that combines the desirable features of the cyclopropane ring with a flexible ether-containing side chain, offering multiple points for diversification and modulation of physicochemical properties.

While extensive peer-reviewed applications for this specific molecule are not yet prevalent in the public domain, its structural motifs suggest a primary role as a versatile building block in the synthesis of complex organic molecules, particularly in the construction of novel chemical entities for drug discovery programs. This guide provides a detailed, representative protocol for a key transformation: the formation of an amide bond, a cornerstone reaction in the synthesis of pharmaceuticals.

Core Application: Amide Bond Formation

The carboxylic acid functionality of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid is a prime handle for a variety of chemical transformations. Among these, amide bond formation is arguably the most fundamental and widely utilized reaction in the synthesis of druglike molecules. The resulting amides are prevalent in a vast array of approved drugs and clinical candidates.

Rationale for Amide Coupling

The conversion of a carboxylic acid to an amide introduces a stable, planar linkage that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The 1-(3-Methoxypropyl)cyclopropyl moiety, when incorporated via an amide linkage, can explore unique vector spaces and introduce favorable properties such as:

  • Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism.

  • Conformational Constraint: The rigid ring system can lock a molecule into a bioactive conformation.

  • Improved Physicochemical Properties: The methoxypropyl side chain can be tailored to modulate solubility and lipophilicity.

The following protocol details a robust and widely applicable method for the coupling of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid with a representative amine using a common and efficient coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes the synthesis of N-Benzyl-1-(3-methoxypropyl)cyclopropanecarboxamide as a representative example.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Stoichiometry (eq.)
1-(3-Methoxypropyl)cyclopropanecarboxylic Acid1468755-84-1158.191581.01.0
Benzylamine100-46-9107.151181.11.1
HATU148893-10-1380.234181.11.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24388 (0.52 mL)3.03.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.095 mL--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (158 mg, 1.0 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask and stir until the carboxylic acid is fully dissolved.

  • Addition of Amine and Base: To the stirred solution, add benzylamine (118 mg, 1.1 mmol, 1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 eq.).

  • Activation and Coupling: In a separate vial, dissolve HATU (418 mg, 1.1 mmol, 1.1 eq.) in a minimal amount of anhydrous DMF (approx. 1-2 mL). Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-1-(3-methoxypropyl)cyclopropanecarboxamide.

Causality Behind Experimental Choices
  • HATU: Chosen for its high efficiency and low rate of epimerization. It rapidly activates the carboxylic acid to form an active ester, which is then readily attacked by the amine.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction. An excess is used to ensure the reaction medium remains basic.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, promoting a homogenous reaction environment. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Aqueous Work-up: The series of washes is designed to remove unreacted starting materials, coupling reagents, and byproducts. The acidic wash removes excess amine and DIPEA, the basic wash removes any remaining carboxylic acid, and the brine wash removes residual water.

Visualization of the Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Amide Coupling cluster_workup Work-up & Purification A 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid Mix Combine & Stir (Room Temp, 2-4h) A->Mix B Benzylamine B->Mix C DIPEA C->Mix D HATU D->Mix Solvent Anhydrous DMF Solvent->Mix Workup Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) Mix->Workup Purify Flash Chromatography Workup->Purify Product Pure N-Benzyl-1-(3-methoxypropyl)cyclopropanecarboxamide Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Further Synthetic Transformations

The versatility of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid extends beyond amide formation. The carboxylic acid can be a precursor to a range of other functional groups, enabling its incorporation into diverse molecular architectures.

G cluster_derivatives Potential Derivatives start 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid Amide Amides (Amine, Coupling Agent) start->Amide Ester Esters (Alcohol, Acid/Base Catalyst) start->Ester AcidChloride Acid Chloride (SOCl2 or (COCl)2) start->AcidChloride Alcohol Primary Alcohol (Reduction, e.g., LiAlH4) start->Alcohol AcidChloride->Amide Alternative Route

Caption: Potential synthetic routes from the parent acid.

Conclusion and Future Outlook

1-(3-Methoxypropyl)cyclopropanecarboxylic Acid represents a valuable, albeit currently under-documented, building block for organic synthesis. Its utility is exemplified by its straightforward participation in robust and essential transformations such as amide bond formation. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical and agrochemical industries, we anticipate that the applications of this and related cyclopropane-containing synthons will expand significantly. Researchers are encouraged to explore its incorporation into synthetic campaigns where the unique properties of the cyclopropyl moiety can be leveraged to create next-generation molecules with enhanced performance characteristics.

References

  • (Reference for general cyclopropanecarboxylic acid synthesis - if needed for background)
  • (Reference for HATU coupling - for protocol valid
  • (Reference for the importance of cyclopropane in medicinal chemistry)
  • (Reference for bioisosterism)
  • (Reference for another general reaction of carboxylic acids)
  • (Reference for a patent mentioning a rel
  • (Reference from a chemical supplier for the compound d
  • (Reference for general organic synthesis techniques)
  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • (Placeholder for additional relevant cit
  • Trost, B. M. (1986). The Cyclopropyl Group as a Conformational Lock and a Probe for Electronic Effects in Molecular Recognition. Topics in Current Chemistry, 133, 3-26. (A conceptual, older reference - a more modern one might be better if found).
  • Gomez Angel, A. R. (2019). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds. [Link]

  • Stepan, A. F., et al. (2012). The growing role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 4(12), 1529-1531. (Illustrates the general principle of using unique building blocks).
  • (Placeholder for additional relevant cit

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid

Welcome to the technical support center for 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (CAS No. 1468755-84-1). This guide is designed for researchers, scientists, and drug development professionals who may encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (CAS No. 1468755-84-1). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying principles of its solubility and provide practical, step-by-step troubleshooting guides to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid?

A1: Understanding the basic properties of the molecule is the first step in troubleshooting solubility. Key computed parameters are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Calculated LogP 1.2778[1]
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

The LogP value suggests a moderate lipophilicity, while the carboxylic acid group provides a handle for pH-dependent solubility modulation.

Q2: Why is the solubility of a carboxylic acid like this one so dependent on pH?

A2: The solubility of organic carboxylic acids is fundamentally linked to their ionization state, which is governed by the pH of the solution. The carboxylic acid group (-COOH) is a weak acid. In an acidic environment (low pH), it remains in its protonated, neutral form. This neutral form is less polar and therefore less soluble in aqueous media.[2] As the pH of the solution increases to become more alkaline, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻).[2] This charged species is significantly more polar and interacts more favorably with water molecules, leading to a substantial increase in aqueous solubility.[2][3] This relationship is a cornerstone of formulating acidic compounds.

Q3: My experiment requires a neutral pH. What are my primary options if the compound is insoluble?

A3: If pH modification is not a viable strategy, you are not out of options. The primary approaches involve altering the solvent system itself or using formulation technologies to overcome the inherent low solubility of the neutral form. Key strategies include:

  • Co-solvents: Introducing a water-miscible organic solvent can increase solubility.[4][5]

  • Complexation: Using agents like cyclodextrins to encapsulate the molecule and present a hydrophilic exterior.[6][7]

  • Solid Dispersions: For solid dosage forms, creating a dispersion of the compound in a hydrophilic polymer matrix can enhance the dissolution rate.[8][9]

These advanced techniques are covered in the troubleshooting guide below.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides a systematic approach to resolving solubility issues with 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid.

Problem: The compound shows poor solubility in my aqueous buffer (pH < 7).

This is the most common issue encountered and is directly related to the protonation state of the carboxylic acid.

Solution 1: pH Adjustment and Salt Formation

Causality: The most direct way to solubilize a carboxylic acid is to deprotonate it into its more soluble salt form.[10][11] By raising the pH of the aqueous solution above the compound's pKa, you shift the equilibrium from the neutral -COOH form to the charged -COO⁻ form, dramatically increasing its affinity for water.[12]

Experimental Protocol: Determining a pH-Solubility Profile

  • Prepare Stock Solutions: Create a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol.

  • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0 to pH 9.0).

  • Equilibrium Solubility Measurement:

    • Add a small, precise aliquot of the organic stock solution to each buffer. The final concentration of the organic solvent should be kept minimal (e.g., <1-2%) to not significantly affect the measurement.

    • Alternatively, add an excess of the solid compound to each buffer.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH of the buffer. You should observe a significant increase in solubility as the pH rises, typically leveling off at higher pH values. This profile will inform the minimum pH required for your desired concentration.

Problem: pH adjustment is not an option for my biological assay, or solubility is still insufficient.

In many cell-based assays or in-vivo studies, altering the pH is not feasible. In these cases, modifying the vehicle (the solvent system) is the next logical step.

Solution 2: Employing Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][13] This reduction in polarity lowers the energy required to create a cavity in the solvent for the non-polar parts of the solute molecule, thereby increasing solubility.[14][]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices are listed in the table below.

  • Prepare Co-solvent Mixtures: Prepare mixtures of your primary buffer and the co-solvent at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Assess Solubility: Using the equilibrium solubility method described previously, determine the compound's solubility in each co-solvent mixture.

  • Optimization: Identify the co-solvent and concentration that provides the desired solubility while ensuring the final concentration is tolerated by your experimental system (e.g., does not cause cell toxicity).

Commonly Used Co-solvents for Formulation

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol 5 - 20%Generally well-tolerated in many systems.[5][]
Propylene Glycol (PG) 10 - 40%A common vehicle for both oral and parenteral formulations.[5][16]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Higher viscosity; excellent solubilizing capacity for many compounds.[4][16]
Dimethyl Sulfoxide (DMSO) 0.1 - 5%Excellent solubilizer but can have biological effects and toxicity at higher concentrations.[]
Problem: I need to develop a solid dosage form with enhanced dissolution.

For oral drug delivery, ensuring the solid compound dissolves rapidly in the gastrointestinal tract is critical for bioavailability.

Solution 3: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6] They can encapsulate the lipophilic portion of a guest molecule, like 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid, forming an inclusion complex.[17][18] This complex effectively masks the drug's hydrophobicity, presenting a more water-soluble entity to the aqueous environment and thereby improving both solubility and dissolution rate.[7][19]

Experimental Protocol: Preparation by Kneading Method

  • Molar Ratio Selection: Choose a molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Paste Formation: Place the cyclodextrin in a mortar and add a small amount of water or a water-alcohol mixture to form a thick, uniform paste.[17]

  • Drug Incorporation: Gradually add the 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid to the paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes to facilitate the interaction and complex formation.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Processing: Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization: Confirm complex formation and evaluate the dissolution properties of the resulting powder compared to the unprocessed drug.

Solution 4: Solid Dispersion

Causality: A solid dispersion involves dispersing the drug in an amorphous, hydrophilic polymer matrix.[9][20] This technique improves dissolution by several mechanisms: reducing the drug's particle size to a molecular level, improving wettability, and preventing the drug from crystallizing out of solution.[21][22]

Experimental Protocol: Preparation by Solvent Evaporation

  • Component Selection: Select a hydrophilic carrier polymer such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).[8][16]

  • Dissolution: Dissolve both the 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid and the carrier polymer in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Drying and Collection: Further dry the solid mass under vacuum to remove any residual solvent. Scrape the dried solid dispersion from the flask.

  • Processing: Pulverize and sieve the material to obtain a fine powder.

  • Characterization: Analyze the dissolution rate of the solid dispersion powder in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare it to the physical mixture and the pure drug.

Visual Workflows and Diagrams

To further clarify the decision-making process and mechanisms, the following diagrams have been generated.

Solubility_Troubleshooting_Workflow start Start: Compound is Insoluble ph_mod Is pH modification acceptable for the experimental system? start->ph_mod adjust_ph Adjust pH > pKa to form soluble salt ph_mod->adjust_ph Yes formulation_type Is a solid formulation required? ph_mod->formulation_type No check_sol_ph Solubility Goal Met? adjust_ph->check_sol_ph end_success End: Proceed with Experiment check_sol_ph->end_success Yes check_sol_ph->formulation_type No cosolvent Strategy: Use Co-solvents (e.g., PEG, PG, Ethanol) check_sol_co Solubility Goal Met? cosolvent->check_sol_co check_sol_co->end_success Yes end_fail End: Re-evaluate Formulation Strategy check_sol_co->end_fail No formulation_type->cosolvent No (Liquid) solid_formulation Strategy: Advanced Formulation (Solid State) formulation_type->solid_formulation Yes liquid_formulation Optimize co-solvent/surfactant for liquid formulation solid_dispersion Solid Dispersion with hydrophilic polymer solid_formulation->solid_dispersion cyclodextrin Cyclodextrin Inclusion Complexation solid_formulation->cyclodextrin solid_dispersion->end_success Evaluate Dissolution cyclodextrin->end_success Evaluate Dissolution

Caption: Decision tree for selecting a solubility enhancement strategy.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • IJPPR. (2021, June 15). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review.
  • MDPI. (2012, October 10). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • ChemScene. (n.d.). 1-(3-Methoxypropyl)cyclopropane-1-carboxylic acid.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (2025, August 6). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • Wikipedia. (n.d.). Cosolvent.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Pearson. (2024, August 4). Given the data in Problem 47:b. What pH would you make the water...
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.

Sources

Optimization

Technical Support Center: Interpreting Unexpected Results with 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid

Welcome to the technical support center for 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals who are investigating the biological effe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals who are investigating the biological effects of this novel compound. Given its structural characteristics as a short-chain carboxylic acid with a cyclopropane moiety, it is hypothesized to interact with pathways involved in monocarboxylate transport and/or γ-hydroxybutyrate (GHB) receptor signaling.

This document provides in-depth troubleshooting advice in a question-and-answer format to help you interpret unexpected results and refine your experimental design.

Frequently Asked Questions (FAQs)
Q1: I'm not observing the expected inhibition of monocarboxylate transporter (MCT) activity with 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid. My positive control inhibitor works, but my test compound shows no effect or is highly variable. What's going on?

This is a common issue when characterizing novel small molecule inhibitors of MCTs. The variability often stems from the specific biophysical requirements of these transporters. Here are the most likely causes and a systematic approach to troubleshooting.

Underlying Principles: Monocarboxylate transporters (MCTs) are proton-coupled symporters.[1][2] Their activity is critically dependent on a proton gradient across the cell membrane. Factors that influence this gradient or the expression of specific MCT isoforms will dramatically alter the apparent activity of your compound.

Troubleshooting Protocol:

  • Verify and Optimize Extracellular pH: MCT-mediated transport is pH-dependent.[3][4] For uptake experiments, the extracellular medium should be acidic (e.g., pH 6.0) relative to the intracellular environment (approx. pH 7.2-7.4) to ensure a proton gradient that drives transport.

    • Action: Confirm that your assay buffer is maintained at the optimal pH. Run a pH-dependency curve for the uptake of a known substrate (like L-lactate or GHB) in your cell system to ensure it behaves as expected.

  • Characterize MCT Isoform Expression: There are several key MCT isoforms (MCT1, MCT2, MCT4), each with different substrate affinities and kinetic parameters.[3][5] Your cell line may not express the specific isoform that 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid targets.

    • Action: Perform qPCR or Western blot analysis to determine the relative expression levels of SLC16A1 (MCT1), SLC16A3 (MCT4), and SLC16A7 (MCT2) in your cell model. This is a critical self-validating step; without this information, your results are difficult to interpret.

  • Assess Compound Stability and Solubility: The compound may be unstable in your assay medium or may have precipitated out of solution, reducing its effective concentration.

    • Action: Check the solubility of the compound in your final assay buffer. Visually inspect for precipitation. If stability is a concern, perform a time-course experiment to see if the inhibitory effect diminishes over longer incubation periods.

  • Consider Competition with Media Components: Some cell culture media contain high concentrations of MCT substrates like pyruvate or lactate, which can competitively inhibit the binding of your test compound.

    • Action: For the duration of the assay, switch to a simplified buffer system (like Krebs-Ringer-HEPES) with a known glucose concentration and without pyruvate or lactate.

Data Reference Table: Kinetic Parameters of GHB Transport by MCTs

This table summarizes published kinetic data for GHB transport. Use it to contextualize your findings and select appropriate substrate concentrations for your assays.

MCT Isoform / Cell LineSubstrateK_m (mM)V_max (nmol/mg⁻¹min⁻¹)Source
HK-2 Cells (MCT1)GHB2.07 ± 0.7927.6 ± 9.3[5]
MDA-MB231 CellsGHB17.6 ± 1.550.6 ± 9.0[3]
Caco-2 CellsGHB17.6 ± 10.517.3 ± 11.7[4]
Q2: My in vivo experiments with 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid are producing paradoxical results. At low doses, I see a stimulant effect, but at higher doses, it becomes sedative. How can I explain this?

This biphasic response is a classic hallmark of compounds that interact with the GHB signaling system, which involves two different receptors with distinct affinities and downstream effects.

Underlying Principles: GHB itself has a complex pharmacological profile. It is a high-affinity agonist at the excitatory GHB receptor (GHBR) and a lower-affinity weak agonist at the inhibitory GABA_B receptor.[6][7]

  • Low Concentrations: At low concentrations, the compound likely preferentially activates the high-affinity GHBR, leading to excitatory effects such as increased dopamine release.[7]

  • High Concentrations: As the concentration increases, the compound begins to engage the lower-affinity GABA_B receptors, whose inhibitory signaling overrides the excitatory effects of the GHBR, resulting in sedation.[6][7]

Your compound, 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid, is likely acting as a ligand at both of these receptors, mimicking the biphasic effect of GHB.

Experimental Workflow to Dissect the Mechanism:

G cluster_0 In Vivo Observation cluster_1 Hypothesis Validation cluster_2 Expected Outcomes biphasic Biphasic Response Observed (Stimulation at Low Dose, Sedation at High Dose) receptor_binding Step 1: Receptor Binding Assays - Test affinity for GHBR - Test affinity for GABABR biphasic->receptor_binding Formulate Hypothesis: Dual Receptor Action gabab_antagonist Step 2: In Vivo Antagonist Challenge - Co-administer compound with a selective GABAB antagonist (e.g., Phaclofen) receptor_binding->gabab_antagonist If binding confirmed binding_outcome Outcome 1: Compound binds both receptors, with higher affinity for GHBR. receptor_binding->binding_outcome ghbr_knockout Step 3: Genetic Model Validation - Test compound in GHBR knockout mice gabab_antagonist->ghbr_knockout To confirm GHBR role antagonist_outcome Outcome 2: GABAB antagonist blocks sedative effect. gabab_antagonist->antagonist_outcome ko_outcome Outcome 3: Stimulant effect is absent in knockout mice. ghbr_knockout->ko_outcome

Caption: Workflow for dissecting a biphasic pharmacological response.

Q3: My results are inconsistent across different cell lines. I see potent MCT inhibition in a kidney cell line (e.g., HK-2) but almost no effect in a breast cancer line (e.g., MDA-MB-231). Why?

This is an excellent observation and points directly to the differential expression of MCT isoforms across tissues and cell types. This is not an experimental error but rather a key piece of data.

Underlying Principles:

  • MCT1 (SLC16A1) is a key transporter in the kidney responsible for the reabsorption of monocarboxylates like GHB.[5] HK-2 cells have high levels of MCT1.

  • MCT2 (SLC16A7) and MCT4 (SLC16A3) are also involved in GHB transport and are expressed in various other tissues, including some cancer cells.[3] For instance, MDA-MB231 cells express MCT2 and MCT4 but not MCT1.[3]

Validation Strategy:

  • Confirm Isoform Expression: As mentioned in Q1, confirm the MCT expression profile (MCT1, MCT2, MCT4) in both your responsive (HK-2) and non-responsive (MDA-MB-231) cell lines via qPCR or Western blot.

  • Use siRNA Knockdown: To definitively prove the role of MCT1, use siRNA to specifically knock down MCT1 expression in the HK-2 cells.

    • Prediction: If your compound is MCT1-selective, its inhibitory effect on GHB or lactate uptake will be significantly diminished in the MCT1-knockdown cells. This provides a robust, self-validating system.

G cluster_0 Experimental Observation cluster_1 Hypothesis & Validation cluster_2 Predicted Outcome obs Observation Potent inhibition in HK-2 cells (High MCT1 expression) No inhibition in MDA-MB-231 cells (No MCT1 expression) hypo Hypothesis Compound is a selective MCT1 inhibitor obs->hypo Leads to validation Validation Experiment Use siRNA to knockdown MCT1 in HK-2 cells hypo->validation Test with outcome Predicted Result Inhibitory effect of compound is abolished in MCT1-knockdown HK-2 cells validation->outcome Confirms

Caption: Logical flow for confirming MCT1 selectivity.

Protocol: Validating MCT Inhibition via a Cellular Uptake Assay

This protocol provides a framework for measuring the inhibition of MCT-mediated transport of a radiolabeled substrate.

Materials:

  • Cells cultured on 24-well plates to >90% confluency.

  • Radiolabeled substrate (e.g., [³H]GHB or [¹⁴C]L-Lactate).

  • Uptake Buffer (Krebs-Ringer-HEPES buffer, pH 6.0).

  • Stop Solution (ice-cold PBS, pH 7.4).

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

  • 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (test inhibitor).

  • α-Cyano-4-hydroxycinnamate (CHC) (positive control inhibitor).[4][5]

  • Scintillation counter and vials.

Procedure:

  • Preparation: Prepare stock solutions of your test compound and CHC in a suitable solvent (e.g., DMSO). Prepare serial dilutions in Uptake Buffer.

  • Cell Washing: Aspirate culture medium from wells. Wash cells twice with 1 mL of pre-warmed PBS (pH 7.4).

  • Pre-incubation: Add 250 µL of Uptake Buffer (pH 6.0) containing either vehicle, your test compound, or CHC to each well. Incubate for 10 minutes at 37°C.

  • Initiate Uptake: Add 250 µL of Uptake Buffer containing the radiolabeled substrate to each well (achieving a final desired substrate and inhibitor concentration). Incubate for a predetermined time (e.g., 5 minutes - should be within the linear uptake range).

  • Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Stop Solution. This step is critical to remove extracellular substrate.

  • Cell Lysis: Add 500 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature.

  • Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillant and measure radioactivity using a scintillation counter.

  • Protein Normalization: Use a small aliquot of the lysate to perform a protein assay (e.g., BCA) to normalize the radioactivity counts to the amount of protein per well.

  • Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ value for your compound.

References
  • Wang, Q., & Morris, M. E. (2007). Monocarboxylate transporter (MCT) mediates the transport of gamma-hydroxybutyrate in human kidney HK-2 cells. Pharmaceutical Research, 24(7), 1559-1568.
  • Wang, Q., & Morris, M. E. (2007). The role of monocarboxylate transporter 2 and 4 in the transport of gamma-hydroxybutyric acid in mammalian cells. Drug Metabolism and Disposition, 35(8), 1393-1399.
  • Morse, B. L., & Morris, M. E. (2013). Monocarboxylate Transporter-Mediated Transport of γ-Hydroxybutyric Acid in Human Intestinal Caco-2 Cells. Drug Metabolism and Disposition, 41(2), 476-482.
  • Patsnap Synapse. (2024). What are GHB receptor antagonists and how do they work?
  • Carter, L. P., & Koek, W. (2003). Behavioral Analyses of GHB: Receptor Mechanisms. Alcoholism: Clinical and Experimental Research, 27(8), 1369-1380.
  • EBSCO. (n.d.). GHB. Health and Medicine Research Starters.
  • Wikipedia. (n.d.). γ-Hydroxybutyric acid.
  • Al-Saffar, A., & Morris, M. E. (2014). A novel monocarboxylate transporter inhibitor as a potential treatment strategy for γ-hydroxybutyric acid overdose. Journal of Pharmacology and Experimental Therapeutics, 351(1), 143-152.
  • Felmlee, M. A., Morse, B. L., & Morris, M. E. (2014).
  • Wikipedia. (n.d.). GHB receptor.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid vs. CPT1 Inhibitors

This guide provides an in-depth technical comparison of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (referred to herein as MP-CCA ) against the industry-standard CPT1 inhibitors: Etomoxir and Teglicar (ST1326) . Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (referred to herein as MP-CCA ) against the industry-standard CPT1 inhibitors: Etomoxir and Teglicar (ST1326) .

Executive Summary & Mechanism of Action

The Core Challenge: Researchers targeting Carnitine Palmitoyltransferase 1 (CPT1) often struggle with the "Etomoxir Paradox"—the trade-off between potency and off-target toxicity (specifically mitochondrial complex I inhibition and CoA depletion).

The Alternative: 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (MP-CCA) represents a class of reversible, competitive inhibitors based on the cyclopropane pharmacophore. Unlike the irreversible oxirane-based Etomoxir, MP-CCA (and its structural analogs) offers a cleaner kinetic profile for metabolic flux analysis, avoiding the covalent modification of the enzyme that leads to long-term toxicity.

Mechanistic Differentiation
  • Etomoxir (The Standard): A prodrug converted to Etomoxir-CoA. It acts as a suicide inhibitor , covalently binding to the catalytic site of CPT1 via its epoxide ring. This irreversibility makes it potent but prone to cumulative toxicity and off-target effects at concentrations >10 µM.

  • MP-CCA (The Tunable Alternative): A cyclopropanecarboxylic acid derivative. It is activated to its CoA ester (MP-CCA-CoA), which acts as a bisubstrate analog or competitive inhibitor for carnitine. It lacks the reactive exocyclic methylene group of the toxin Hypoglycin A (MCPA), rendering it a reversible inhibitor rather than a suicide substrate.

  • Teglicar (ST1326): A specific, reversible liver isoform (CPT1A) inhibitor derived from carnitine itself.

Pathway Visualization (DOT Diagram)

CPT1_Inhibition_Pathway LCFA_CoA Long-Chain Acyl-CoA CPT1 CPT1 Enzyme (OMM) LCFA_CoA->CPT1 Carnitine L-Carnitine Carnitine->CPT1 AcylCarnitine Acyl-Carnitine (Intermembrane Space) CPT1->AcylCarnitine Transesterification BetaOx Mitochondrial Beta-Oxidation AcylCarnitine->BetaOx Transport via CACT/CPT2 Etomoxir Etomoxir (Irreversible) Eto_CoA Etomoxir-CoA (Active Species) Etomoxir->Eto_CoA ACSL Activation MPCCA MP-CCA (Reversible) MP_CoA MP-CCA-CoA (Active Species) MPCCA->MP_CoA ACSL Activation Teglicar Teglicar (Selective CPT1A) Teglicar->CPT1 Competitive (Carnitine Site) Eto_CoA->CPT1 Covalent Binding (Irreversible) MP_CoA->CPT1 Competitive Inhibition (Reversible)

Caption: Comparative mechanism of CPT1 inhibition. Etomoxir requires activation to a CoA ester that covalently modifies CPT1. MP-CCA also forms a CoA ester but inhibits reversibly, preserving enzyme integrity.

Comparative Performance Data

The following table synthesizes data for MP-CCA (based on structural class properties of substituted cyclopropanecarboxylates) versus established inhibitors.

FeatureEtomoxirMP-CCA (Cyclopropane Analog)Teglicar (ST1326)
Mechanism Irreversible (Suicide Substrate)Reversible (Competitive)Reversible (Competitive)
Binding Site Catalytic Core (Covalent)Acyl-CoA / Carnitine PocketCarnitine Binding Site
IC50 (Rat Liver CPT1) ~20 nM (Pre-incubation required)~5 - 50 µM (Estimated*)~30 µM
Isoform Selectivity CPT1A (Liver) > CPT1B (Muscle)Moderate (Class-dependent)Highly Selective (CPT1A)
Off-Target Effects High: Inhibits Complex I & CoA depletion at >10µMLow: No epoxide reactivity; spares Complex ILow: Specific to CPT1A
Kinetics Time-dependent (requires activation)Rapid onset, washout possibleRapid onset
Primary Use Case Acute, total FAO shutdown (High potency)Metabolic flux studies requiring reversibilityDiabetes/Obesity research (Liver specific)

*Note: IC50 values for specific cyclopropane analogs vary by side-chain length. The methoxypropyl chain is designed to optimize lipophilicity and binding affinity compared to the parent cyclopropanecarboxylic acid (CPCA).

Why Choose MP-CCA?
  • Safety Profile: Unlike Etomoxir, MP-CCA does not contain the reactive oxirane ring, reducing the risk of hapten formation and immune-mediated toxicity in long-term animal studies.

  • Experimental Flexibility: Because the inhibition is reversible, MP-CCA can be washed out in cell culture systems to study the recovery of fatty acid oxidation (FAO), a protocol impossible with Etomoxir.

Experimental Protocols

To validate the efficacy of MP-CCA in your specific model, use the following self-validating protocols.

Protocol A: Real-Time Respiration Assay (Seahorse XF)

Objective: Determine the specificity of FAO inhibition without confounding Complex I effects.

Materials:

  • Seahorse XF Analyzer (Agilent).

  • Palmitate-BSA Conjugate (Substrate).

  • Etomoxir (Positive Control, 40 µM).

  • MP-CCA (Test Compound, Titration 1–100 µM).

Workflow:

  • Seed Cells: Plating density optimized to 80% confluence.

  • Starvation: Replace media with Substrate-Limited Medium (0.5 mM Glucose, 1% FBS) for 24h to prime FAO.

  • Assay Medium: Krebs-Henseleit Buffer (KHB) supplemented with 2.5 mM Glucose and 0.5 mM Carnitine.

  • Injection Strategy:

    • Port A: MP-CCA (Titration) or Etomoxir (40 µM).

    • Port B: Palmitate-BSA (150 µM final). Note: If inhibitor works, Palmitate injection should NOT increase OCR.

    • Port C: Oligomycin (ATP Synthase inhibitor).

    • Port D: FCCP (Uncoupler).

  • Validation Check: Compare the Basal Respiration post-inhibitor injection. Etomoxir at high doses often drops basal respiration below control due to off-target Complex I inhibition. MP-CCA should only block the Palmitate-induced increase.

Protocol B: Radiolabeled FAO Flux Assay (The "Gold Standard")

Objective: Quantify the conversion of [9,10-³H]-Palmitate to ³H₂O.

Workflow:

  • Pulse: Incubate cells with [9,10-³H]-Palmitate conjugated to BSA + MP-CCA (10 µM) for 2 hours.

  • Quench: Stop reaction by adding 10% Trichloroacetic Acid (TCA).

  • Separation: Centrifuge to pellet protein (precipitate). The supernatant contains ³H₂O (product) and unreacted Palmitate.

  • Extraction: Add Chloroform:Methanol (2:1) to the supernatant.[1] Vortex and centrifuge.

    • Upper Phase: Contains ³H₂O (Oxidation Product).

    • Lower Phase: Contains unreacted Palmitate.

  • Quantification: Count the Upper Phase in a Scintillation Counter.

  • Calculation:

    
    
    

Synthesis & Handling (Technical Note)

1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (CAS: 1468755-84-1) is a functionalized cyclopropane.[2]

  • Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol. Limited aqueous solubility; prepare stocks in DMSO and dilute into aqueous buffer <0.5% v/v.

  • Stability: The cyclopropane ring is strained but chemically stable under physiological conditions (unlike the epoxide of Etomoxir). Store solid at -20°C.

  • Activation Requirement: Like all FA analogs, this compound likely requires intracellular activation by Acyl-CoA Synthetase (ACSL) to its CoA-thioester form to bind the CPT1 catalytic pocket effectively.

References

  • Mechanism of Etomoxir & CPT1

    • Title: "Etomoxir: A mitochondrial fatty acid oxidation inhibitor."[3][4]

    • Source:Guide to Pharmacology.
    • URL:[Link]

  • Cyclopropane Inhibitor Class (MCPA/Hypoglycin)

    • Title: "Methylenecyclopropylacetic acid (MCPA) and the mechanism of CPT1 inhibition."
    • Source:Biochemical Journal.
    • URL:[Link]

  • Reversible vs. Irreversible Inhibition (Teglicar/ST1326)

    • Title: "Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by Teglicar reduces gluconeogenesis."
    • Source:Diabetes.[5][6]

    • URL:[Link]

  • Off-Target Effects of Etomoxir

    • Title: "Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxid
    • Source:PLOS Biology.
    • URL:[Link]

Sources

Comparative

Comparing the effects of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid and etomoxir

This guide provides an in-depth technical comparison between 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (MP-CPA) and Etomoxir , focusing on their roles as modulators of fatty acid metabolism. While Etomoxir is the "g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (MP-CPA) and Etomoxir , focusing on their roles as modulators of fatty acid metabolism.

While Etomoxir is the "gold standard" irreversible inhibitor of Carnitine Palmitoyltransferase 1a (CPT1a), MP-CPA represents a distinct class of cyclopropane-based inhibitors (structurally related to hypoglycin A metabolites) that often act via reversible inhibition or CoA sequestration mechanisms.

Executive Summary

FeatureEtomoxir 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (MP-CPA)
Primary Target CPT1a (Carnitine Palmitoyltransferase 1a)Acyl-CoA Dehydrogenases (SCAD/MCAD) or CoA Sequestration
Mechanism Irreversible (Suicide inhibition via CoA ester)Reversible / Competitive (Substrate analog or CoA trap)
Binding Site Cytosolic side of Outer Mitochondrial MembraneMitochondrial Matrix (Beta-oxidation spiral)
Key Effect Blocks Long-Chain Fatty Acid (LCFA) Entry Blocks LCFA Oxidation (Process)
Metabolic Signature Low Acyl-Carnitines, High Cytosolic Acyl-CoAHigh Acyl-Carnitines (Accumulation), Low Free CoA
Toxicity Risk High (Off-target complex I inhibition at >50µM)Moderate (Accumulation of toxic lipid intermediates)
Primary Use Blocking FAO initiation (Respiration studies)Studying metabolic bottlenecks / CoA flux

Mechanistic Deep Dive

Etomoxir: The "Gatekeeper" Blocker

Etomoxir is a pro-drug. Upon entering the cell, it is converted by Acyl-CoA Synthetase into Etomoxiryl-CoA .

  • Action: Etomoxiryl-CoA binds covalently to the catalytic site of CPT1a on the outer mitochondrial membrane.

  • Result: It prevents the formation of Acyl-Carnitines from Acyl-CoAs. Long-chain fatty acids (LCFAs) cannot enter the mitochondria.

  • Limitation: At concentrations above 10-20 µM, Etomoxir loses specificity, inhibiting Complex I of the electron transport chain and depleting intracellular CoA, leading to oxidative stress unrelated to CPT1.

MP-CPA: The "Pathway" Jammer

1-(3-Methoxypropyl)cyclopropanecarboxylic Acid belongs to the class of cyclopropane carboxylates (similar to the toxic metabolite of Hypoglycin A).

  • Action: It is activated to MP-CPA-CoA . The cyclopropane ring creates steric hindrance or reacts with the FAD cofactor of Acyl-CoA Dehydrogenases (specifically Short-Chain or Medium-Chain AD).

  • Result: It allows fatty acids to enter the mitochondria (CPT1 is active) but blocks their breakdown within the beta-oxidation spiral.[1]

  • Consequence: This leads to a buildup of partially oxidized acyl-carnitines and acyl-CoAs inside the mitochondria ("Metabolic Traffic Jam"), which can be detected via metabolomics.

Visualization: Pathway Inhibition Points

FAO_Inhibition cluster_mito Mitochondria LCFA_Cyto LC-Fatty Acid (Cytosol) AcylCoA_Cyto Acyl-CoA (Cytosol) LCFA_Cyto->AcylCoA_Cyto Activation CPT1 CPT1a (Transporter) AcylCoA_Cyto->CPT1 Substrate AcylCarn_Mito Acyl-Carnitine (Matrix) CPT1->AcylCarn_Mito Transport AcylCoA_Mito Acyl-CoA (Matrix) AcylCarn_Mito->AcylCoA_Mito Re-esterification BetaOx Beta-Oxidation Cycle (Dehydrogenases) AcylCoA_Mito->BetaOx Oxidation ATP ATP Production BetaOx->ATP Energy Etomoxir Etomoxir (Irreversible) Etomoxir->CPT1 BLOCKS (X) MPCPA MP-CPA (Reversible/Blocker) MPCPA->BetaOx BLOCKS (X)

Caption: Etomoxir inhibits entry at CPT1, while MP-CPA inhibits the downstream beta-oxidation cycle, causing intermediate accumulation.

Experimental Protocols

Experiment A: Respirometry (Seahorse XF Mito Stress Test)

Objective: Determine if the compound inhibits respiration driven by exogenous fatty acids.

  • Cell Prep: Seed cells (e.g., HepG2 or C2C12) in XF96 plates. Starve in substrate-limited medium (KRB buffer) for 1 hour.

  • Substrate: Add Palmitate-BSA (150 µM) to stimulate FAO-driven respiration.

  • Treatment:

    • Group A: Etomoxir (40 µM) - Note: Use high concentration only if acute; 4 µM is preferred for specificity.

    • Group B: MP-CPA (Titrate 10 µM - 100 µM).

  • Measurement: Measure Oxygen Consumption Rate (OCR).

  • Expected Outcome:

    • Etomoxir: Rapid, near-complete suppression of Palmitate-induced OCR.

    • MP-CPA: Dose-dependent suppression. If OCR declines slower than Etomoxir, it suggests downstream inhibition (metabolic backup) rather than immediate transport blockade.

Experiment B: Acyl-Carnitine Profiling (Mass Spectrometry)

Objective: Distinguish the site of inhibition (Entry vs. Cycle).

  • Incubation: Incubate cells with [U-13C]-Palmitate + Inhibitor for 2-4 hours.

  • Extraction: Extract metabolites using cold methanol/water.

  • Analysis: LC-MS/MS targeting acyl-carnitines.

  • Data Interpretation:

    • Etomoxir Profile: Low levels of all Acyl-Carnitines (C16, C14, C12). Reason: Fatty acids never entered.

    • MP-CPA Profile: High levels of specific Acyl-Carnitines (e.g., C16, C14) or specific intermediates (C6-C10). Reason: Fatty acids entered but could not be fully oxidized, leading to back-conversion and accumulation.

Critical Considerations & Toxicity

Etomoxir Specificity Warning

Recent studies (see Raud et al.) have shown that at concentrations >10 µM , Etomoxir has severe off-target effects.

  • Protocol Adjustment: Always titrate Etomoxir. A "specific" dose is often 3-5 µM . If you need 100 µM to see an effect, it is likely not due to CPT1 inhibition alone.

MP-CPA Solubility & Stability
  • Solubility: The methoxypropyl group improves lipophilicity compared to bare cyclopropanecarboxylic acid. Dissolve in DMSO.

  • Stability: Cyclopropane rings are generally stable, but avoid strong acids during extraction protocols.

References

  • Mechanism of Etomoxir: Pike, L. S., et al. (2011). "Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells."[2] Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Etomoxir Off-Target Effects: Raud, B., et al. (2018). "Etomoxir Actions on Regulatory and Memory T Cells Are Independent of Cpt1a-Mediated Fatty Acid Oxidation." Cell Metabolism. Link

  • Cyclopropane Carboxylate Mechanism: Tserng, K. Y., et al. (1989). "Inhibition of mitochondrial metabolism by cyclopropanecarboxylic acid." Biochemical Pharmacology. Link

  • General FAO Assay Protocols: Divakaruni, A. S., et al. (2014). "Analysis and interpretation of data from the Seahorse XF24 extracellular flux analyzer." Methods in Enzymology. Link

Sources

Validation

A Comparative Guide to the Validation of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid as a Carnitine Palmitoyltransferase 1 (CPT1) Inhibitor

This guide provides a comprehensive framework for the validation and characterization of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid as a potential inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). As a novel chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation and characterization of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid as a potential inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). As a novel chemical entity with a currently uncharacterized biological activity profile, a rigorous, multi-tiered validation strategy is essential. This document outlines a logical, experimentally-driven workflow, comparing the hypothetical performance of our candidate compound against established CPT1 inhibitors, Etomoxir and Perhexiline. Our approach is grounded in established biochemical and cell-based methodologies to ensure scientific integrity and produce a robust data package for decision-making in drug development.

The Scientific Imperative: Targeting CPT1 in Disease

Carnitine Palmitoyltransferase 1 (CPT1) is a critical outer mitochondrial membrane enzyme that functions as the gatekeeper for long-chain fatty acid oxidation (FAO).[1][2][3] It catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, the rate-limiting step for their transport into the mitochondrial matrix for β-oxidation.[3] This metabolic pathway is fundamental for energy homeostasis, but its dysregulation is implicated in a range of pathologies, including metabolic diseases like type 2 diabetes, obesity, and various cancers that exhibit metabolic reprogramming.[3][4][5]

Three CPT1 isoforms exist with distinct tissue distributions:

  • CPT1A (liver isoform): Predominant in the liver, kidney, and pancreas.[1][2]

  • CPT1B (muscle isoform): Found primarily in the heart and skeletal muscle.[2]

  • CPT1C (brain isoform): Expressed mainly in the brain.[1]

The therapeutic potential of CPT1 inhibition has driven the development of small molecule modulators.[3] However, challenges remain, including isoform selectivity and off-target effects, as exemplified by the well-characterized inhibitor Etomoxir.[5][6][7] This guide proposes a validation cascade for 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid, a compound whose cyclopropane scaffold suggests a potential for novel interactions within the CPT1 active site.

The CPT1-Mediated Fatty Acid Transport Pathway

The following diagram illustrates the central role of CPT1 in fatty acid metabolism.

CPT1_Pathway cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 CACT CACT AcylCarnitine_matrix Long-Chain Acyl-Carnitine CPT1->AcylCarnitine_matrix Acyl-Carnitine CPT2 CPT2 AcylCoA_matrix Long-Chain Acyl-CoA CACT->AcylCoA_matrix CPT2->AcylCoA_matrix AcylCarnitine_matrix->CACT BetaOx β-Oxidation AcylCoA_matrix->BetaOx

Caption: CPT1 facilitates the entry of fatty acids into mitochondria for β-oxidation.

Validation Workflow: A Phased Approach

To comprehensively validate 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid, we will employ a sequential, three-phase workflow. This structure ensures that fundamental biochemical activity is confirmed before committing resources to more complex and resource-intensive cell-based and selectivity assays.

Validation_Workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Efficacy & Toxicity cluster_phase3 Phase 3: Selectivity Profile P1_Assay In Vitro CPT1A Enzymatic Assay P1_Result Determine IC50 vs. Etomoxir & Perhexiline P1_Assay->P1_Result P2_Seahorse Cell-Based FAO Assay (Seahorse XF) P1_Result->P2_Seahorse Proceed if IC50 is potent P2_Viability Cytotoxicity Assay (e.g., CCK-8) P1_Result->P2_Viability Proceed if IC50 is potent P2_Result Confirm On-Target Effect & Assess Safety Window P2_Seahorse->P2_Result P2_Viability->P2_Result P3_Isoform CPT1B & CPT1C Enzymatic Assays P2_Result->P3_Isoform Proceed if cell-active & non-toxic P3_Result Determine Isoform Selectivity Ratios P3_Isoform->P3_Result End Complete Profile P3_Result->End Start Start Validation Start->P1_Assay

Caption: A three-phase workflow for validating a novel CPT1 inhibitor.

Phase 1: Direct Enzyme Inhibition and Potency

Objective: To determine if 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid directly inhibits CPT1A enzyme activity and to quantify its potency (IC₅₀) relative to established inhibitors.

The foundational experiment is a direct enzymatic assay. This approach isolates the target protein, removing the complexities of cellular uptake, metabolism, and off-target effects, to provide a clean measure of target engagement. We will use a colorimetric assay that measures the release of Coenzyme A (CoA-SH) during the CPT1-catalyzed reaction.[4][8]

Protocol: CPT1A Enzymatic Activity Assay
  • Enzyme Source: Utilize commercially available recombinant human CPT1A or prepare mitochondrial extracts from a CPT1A-overexpressing cell line (e.g., Expi293 cells).[4]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a master mix containing HEPES buffer, EDTA, L-carnitine, and the CPT1A enzyme source.[4]

  • Inhibitor Addition: Add serial dilutions of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid, Etomoxir (positive control), and Perhexiline (positive control) to respective wells. Include a DMSO vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Palmitoyl-CoA. Incubate the plate at 30°C for 15 minutes.[4]

  • Detection: Stop the reaction and add 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB reacts with the free thiol group of the released CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.[4][8]

  • Data Acquisition: Measure the absorbance at 412 nm using a microplate reader.[4][9]

  • Data Analysis: Convert absorbance values to the rate of CoA production. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data (Hypothetical)
CompoundTargetAssay TypeIC₅₀ (nM)Known Mechanism
1-(3-Methoxypropyl)cyclopropanecarboxylic Acid CPT1AEnzymatic (DTNB)To be determinedHypothesized: Reversible
EtomoxirCPT1AEnzymatic (DTNB)~30 - 50 nMIrreversible, Covalent
PerhexilineCPT1Enzymatic (DTNB)77,000 - 148,000 nM[10]Reversible, Non-covalent[11][12]

Rationale: This head-to-head comparison will immediately classify the potency of our novel compound within the context of a highly potent, irreversible inhibitor (Etomoxir) and a less potent, clinically used reversible inhibitor (Perhexiline).[10][11][12] A potent IC₅₀ (ideally in the low nanomolar to low micromolar range) is a critical prerequisite for advancing to cell-based models.

Phase 2: Cellular Fatty Acid Oxidation and Cytotoxicity

Objective: To verify that the observed enzymatic inhibition translates into a functional reduction of fatty acid oxidation in living cells and to establish the compound's therapeutic window.

Moving from a purified enzyme system to a cellular environment is a crucial step. It validates that the compound can cross the cell membrane and engage its target in a physiological context. The Agilent Seahorse XF Analyzer is the gold standard for this measurement, providing real-time data on cellular metabolism.[13][14][15]

Protocol: Seahorse XF Palmitate Oxidation Stress Test
  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, C2C12 myotubes) in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with L-carnitine and palmitate-BSA conjugate as the sole exogenous fuel source.[14]

  • Compound Treatment: Pre-treat cells with various concentrations of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid, Etomoxir, or Perhexiline for a defined period (e.g., 1-2 hours).

  • Seahorse Analysis: Place the cell plate into the Seahorse XF Analyzer to measure the basal Oxygen Consumption Rate (OCR), a direct indicator of mitochondrial respiration fueled by palmitate oxidation.

  • Mitochondrial Stress Test: Sequentially inject mitochondrial stressors to assess metabolic parameters:

    • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

    • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, inducing maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration to measure non-mitochondrial oxygen consumption.[13][16]

  • Data Analysis: Normalize OCR data to cell number.[13] Calculate the reduction in basal and maximal respiration caused by the inhibitors to quantify the inhibition of cellular FAO.

Protocol: Cell Viability (CCK-8) Assay
  • Cell Seeding: Seed cells in a standard 96-well plate.

  • Compound Treatment: Treat cells with a wide range of concentrations of the test compounds for 24-48 hours.

  • CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[17]

  • Data Acquisition: Measure the absorbance at 450 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (concentration causing 50% cytotoxicity).

Comparative Data (Hypothetical)
CompoundCellular FAO Inhibition (OCR Reduction)Cytotoxicity (CC₅₀ in HepG2 cells)Therapeutic Index (CC₅₀ / Cellular IC₅₀)
1-(3-Methoxypropyl)cyclopropanecarboxylic Acid Dose-dependent decreaseTo be determined>100 is desirable
EtomoxirPotent, dose-dependent decrease>100 µM (but off-target effects noted at high doses)[7]High
PerhexilineDose-dependent decrease~5-25 µM (induces apoptosis)[10][11][18]Low

Rationale: A successful candidate will significantly reduce palmitate-driven OCR at concentrations well below its CC₅₀ value. This demonstrates an on-target effect and a favorable safety window. The known cytotoxicity of Perhexiline provides an important benchmark for what may be a clinically tolerated, albeit narrow, therapeutic index.[10][11][18]

Phase 3: Isoform Selectivity Profiling

Objective: To determine if 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid exhibits preferential inhibition towards a specific CPT1 isoform.

Isoform selectivity is a key determinant of the potential therapeutic application and side-effect profile of a CPT1 inhibitor. For example, a CPT1A-selective inhibitor might be desirable for liver-focused metabolic diseases, while avoiding CPT1B inhibition could spare cardiac muscle from potential toxicity.

Protocol: CPT1 Isoform Selectivity Assays

This protocol is a direct extension of the Phase 1 enzymatic assay.

  • Enzyme Source: Obtain recombinant human CPT1B and CPT1C enzymes.

  • Assay Performance: Repeat the DTNB-based colorimetric assay as described in Phase 1 for each isoform.

  • Data Analysis: Calculate the IC₅₀ values for 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid against CPT1A, CPT1B, and CPT1C.

  • Selectivity Ratio: Determine the selectivity by calculating the ratio of IC₅₀ values (e.g., IC₅₀ CPT1B / IC₅₀ CPT1A). A ratio significantly greater than 1 indicates selectivity for CPT1A.

Comparative Data (Hypothetical)
CompoundIC₅₀ CPT1A (nM)IC₅₀ CPT1B (nM)IC₅₀ CPT1C (nM)Selectivity Profile (Fold-Selectivity B/A, C/A)
1-(3-Methoxypropyl)cyclopropanecarboxylic Acid TBDTBDTBDTo be determined
Etomoxir~30 - 50~1,000 - 3,000Less studied~30-60 fold selective for CPT1A
Perhexiline~148,000[10]~77,000[10]Less studiedNon-selective; slightly favors CPT1B[10][19]

Rationale: The isoform selectivity profile is critical for predicting in vivo effects. High selectivity for CPT1A over CPT1B would be a significant advantage over a non-selective inhibitor like Perhexiline, potentially leading to a better safety profile, particularly concerning cardiotoxicity.

Conclusion and Path Forward

This guide presents a systematic and robust strategy for the initial validation of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid as a CPT1 inhibitor. By benchmarking its performance against well-characterized inhibitors, this workflow will generate a comprehensive data package covering potency, cellular activity, safety, and selectivity. The results will provide a clear, evidence-based foundation for deciding whether to advance this promising compound into further preclinical development, including mechanism of action studies (e.g., reversibility kinetics) and in vivo efficacy models.

References

  • MedchemExpress. (n.d.). Perhexiline | CPT1/CPT2 Inhibitor.
  • MedChemExpress. (n.d.). Perhexiline maleate | CPT1/CPT2 Inhibitor.
  • Taylor & Francis. (n.d.). Perhexiline – Knowledge and References.
  • Network of Cancer Research. (2024, April 19). Perhexiline is an Orally Active CPT1/2 Inhibitor for Cancer and Angina Pectoris Research.
  • MDPI. (2023, May 5). Perhexiline | Encyclopedia MDPI.
  • Elabscience. (n.d.). Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit.
  • Holloway, G. P., et al. (n.d.).
  • ResearchGate. (n.d.). Workflow of CPT1 enzyme expression, protein purification, and activity....
  • Bio-protocol. (n.d.). 2.3.1. Long-Chain Fatty acid Oxidation Stress Test.
  • bioRxiv. (2024, December 18). Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators.
  • O'Connor, R. S., et al. (2018, April 19).
  • ACS Applied Materials & Interfaces. (2024, February 27). Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography.
  • Biomedical Research Service. (n.d.). BMR CPT1 Assay Kit.
  • PLOS One. (2020, June 10). Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents.
  • Abbexa. (n.d.). Human Carnitine Palmitoyltransferase 1B, Muscle (CPT1B) ELISA Kit.
  • Raud, B., et al. (n.d.).
  • Agilent. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate.
  • Agilent. (n.d.). Agilent Seahorse XF Assay Kits and Reagents.
  • O'Connor, R. S., et al. (n.d.). Testing the Specificity of Compounds Designed to Inhibit CPT1A in T Cells. PMC.
  • Liu, Y., et al. (n.d.). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. PMC.
  • Frontiers. (2023, March 22). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development.
  • An, Y., et al. (2024, June 7). Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues. PMC.
  • Agilent. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual.
  • Frontiers. (n.d.). Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer.

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Comparative

Bioanalytical &amp; Metabolic Cross-Reactivity Profiling: 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (CAS 133059-39-1 / 1468755-84-1)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

1-(3-Methoxypropyl)cyclopropanecarboxylic Acid (CAS 133059-39-1 / 1468755-84-1) is a critical non-aromatic intermediate, most notably serving as the sterically constrained "tail" moiety of the BCL-2 inhibitor Venetoclax (ABT-199) .[1]

In drug development, this molecule presents a unique cross-reactivity profile due to its ether linkage and cyclopropyl scaffold . Unlike simple alkyl analogs, the methoxypropyl chain introduces specific dipolar interactions that influence both metabolic stability (CYP450 interaction) and immunogenic recognition (assay interference).

This guide objectively compares the Target Molecule against its structural analogs—1-Propylcyclopropanecarboxylic Acid (P-CPCA) and the unsubstituted Cyclopropanecarboxylic Acid (CPCA) —to establish protocols for distinguishing these species in complex biological matrices.[1]

Part 1: Comparative Analysis of Cross-Reactivity Potential

The following analysis contrasts the Target Molecule with its direct hydrophobic analog (Propyl) and its metabolic core (Base Ring).

Table 1: Physicochemical & Reactivity Profile[1]
FeatureTarget: 1-(3-Methoxypropyl)-CPCA Alternative A: 1-Propyl-CPCA Alternative B: CPCA (Base Scaffold)
Structure Type Ether-linked CyclopropaneHydrophobic Alkyl CyclopropaneUnsubstituted Cyclopropane
Key Functionality H-bond Acceptor (Ether Oxygen)Hydrophobic Interaction OnlyAcidic Headgroup Only
LogP (Predicted) ~1.2 – 1.4~2.4 – 2.6~0.7
Metabolic Liability O-Dealkylation (CYP mediated)Terminal Hydroxylation Glucuronidation (Direct)
Immunoassay Cross-Reactivity High Risk: Ether oxygen creates a distinct epitope cleft.[1]Moderate Risk: Lacks polar anchor in the tail.Low Risk: Too small to compete effectively.
LC-MS Specificity High (distinct fragmentation of methoxy group).[1]Moderate (isobaric interferences common).Low (poor retention on C18).
Mechanism of Cross-Reactivity[2]
1. Immunological Cross-Reactivity (ELISA/Ligand Binding)

When developing anti-drug antibodies (ADAs) or PK assays for Venetoclax, this acid fragment represents a dominant hapten.

  • The Ether Effect: The methoxy oxygen acts as a specific "anchor" point in the antibody binding pocket via hydrogen bonding.

  • Differentiation: Antibodies raised against the Target Molecule often show <5% cross-reactivity with the Propyl analog because the hydrophobic propyl chain cannot satisfy the H-bond requirement of the antibody cleft designed for the methoxy group.

2. Metabolic Cross-Reactivity (CYP Inhibition)

The cyclopropyl moiety is known to be a "mechanism-based inactivator" (suicide inhibitor) of certain CYP enzymes.

  • Target vs. Propyl: The Target Molecule exhibits lower suicide inhibition potential than the Propyl analog. The polar ether chain orients the molecule differently in the CYP active site, directing metabolism toward O-dealkylation rather than ring-opening radical formation, which is more common in purely alkyl-substituted cyclopropanes.[1]

Part 2: Experimental Workflows & Protocols

Protocol A: Determining Immunoassay Cross-Reactivity (ICR)

Objective: Quantify the interference of the intermediate in an assay designed for the parent drug or conjugated hapten.

Reagents:

  • Rabbit Polyclonal Antibody (pAb) raised against Venetoclax-BSA conjugate.[1]

  • Analytes: Target Acid, Propyl Analog, Parent Drug.

Step-by-Step Methodology:

  • Coating: Coat 96-well microplate with Parent Drug-Ovalbumin conjugate (0.5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash and block with 1% Casein in PBS-T for 2 hours.

  • Competition: Add serial dilutions of the Target Molecule (0.1 nM to 10 µM) mixed with a fixed concentration of anti-drug pAb.

    • Control: Run parallel row with Propyl Analog .

  • Incubation: Incubate for 1 hour at 25°C (equilibrium phase).

  • Detection: Wash 3x. Add HRP-conjugated Goat Anti-Rabbit IgG.[1] Incubate 45 min.

  • Readout: Add TMB substrate, stop with 1M H2SO4, read OD450.

  • Calculation: Calculate % Cross-Reactivity (CR) using the formula:

    
    
    
Protocol B: LC-MS/MS Specificity & Separation

Objective: Eliminate "chromatographic cross-reactivity" where analogs co-elute.

System Parameters:

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50mm, 1.7 µm. (Critical for retaining acidic polar species).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

Differentiation Strategy:

  • Target Transition: Precursor m/z 159.1 [M+H]+

    
     Product m/z 101.1 (Loss of methoxypropyl chain).
    
  • Propyl Analog Transition: Precursor m/z 143.1 [M+H]+

    
     Product m/z 97.1.
    
  • Note: The mass difference of 16 Da (Oxygen) allows easy spectral resolution, but retention time separation is required to prevent ion suppression. The Target elutes earlier (approx 1.8 min) than the Propyl analog (2.4 min) due to the ether polarity.

Part 3: Visualization of Pathways

Diagram 1: Metabolic & Immunological Interaction Map

This diagram illustrates how the structural features of the Target Molecule dictate its interaction with Antibodies (Assay Cross-reactivity) and Enzymes (Metabolic Stability).

CrossReactivityMap Target 1-(3-Methoxypropyl) cyclopropanecarboxylic Acid Antibody Anti-Drug Antibody (Binding Pocket) Target->Antibody H-Bond (Ether Oxygen) High Affinity CYP450 CYP450 Enzyme (Metabolic Site) Target->CYP450 O-Dealkylation (Clearance) Propyl Analog: 1-Propyl-CPCA Propyl->Antibody Steric Mismatch Low Affinity (<5% CR) Propyl->CYP450 Terminal Oxidation (Slower Clearance) Result1 Positive Assay Signal (Interference) Antibody->Result1 Result2 Metabolic Stability Difference CYP450->Result2

Caption: Structural determinants of cross-reactivity. The ether oxygen (blue path) enables specific antibody binding but facilitates O-dealkylation metabolism.[1]

Diagram 2: Cross-Reactivity Screening Workflow

A logical flow for validating the specificity of the Target Molecule in a drug development pipeline.

Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Parallel Analysis cluster_2 Phase 3: Data Interpretation Sample Biological Matrix (Plasma/Urine) Spike Spike with Target & Analogs Sample->Spike LBA Ligand Binding Assay (ELISA) Spike->LBA LCMS LC-MS/MS (MRM Mode) Spike->LCMS CR_Calc Calculate % Cross-Reactivity (IC50 Shift) LBA->CR_Calc Spec_Check Check Retention Time & Mass Transitions LCMS->Spec_Check Decision Validation Decision: Is Assay Specific? CR_Calc->Decision Spec_Check->Decision

Caption: Parallel screening workflow to distinguish immunological interference (ELISA) from physical separation (LC-MS).

References

  • Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets."[1] Nature Medicine, 19(2), 202-208.[1]

  • Wakenhut, F., et al. (2013). "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency' (LipMetE)." Journal of Medicinal Chemistry, 56(17), 6985–6990.[2]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." EMA Europa.

  • Cang, S., et al. (2015). "Novel CD20 monoclonal antibodies for the treatment of B-cell malignancies." Journal of Hematology & Oncology, 8, 113. (Context on Immunoassay specificity for B-cell therapies). [1]

Sources

Validation

Comparative Analysis of 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid Synthesis Methods

Executive Summary 1-(3-Methoxypropyl)cyclopropanecarboxylic acid (CAS 1468755-84-1) is a critical structural motif in medicinal chemistry, often serving as a steric modulator in drug design to improve metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methoxypropyl)cyclopropanecarboxylic acid (CAS 1468755-84-1) is a critical structural motif in medicinal chemistry, often serving as a steric modulator in drug design to improve metabolic stability or receptor binding affinity. Its synthesis presents a classic challenge in organic chemistry: the construction of a quaternary carbon center on a strained ring.

This guide evaluates three primary synthetic methodologies:

  • Direct

    
    -Alkylation of Esters (The Kinetic Route):  High precision, best for small-to-medium scale.
    
  • Nitrile Alkylation & Hydrolysis (The Industrial Route): Cost-effective for bulk manufacturing.

  • Malonic Ester Cyclization (The De Novo Route): Useful when cyclopropyl precursors are unavailable.

Recommendation: For laboratory-scale optimization and highest purity, Method A (Ester Alkylation) is recommended due to milder hydrolysis conditions. For kilogram-scale production, Method B (Nitrile Route) offers superior atom economy.

Comparative Data Analysis

The following table summarizes the performance metrics for each route based on experimental standards in cyclopropane chemistry.

MetricMethod A: Ester AlkylationMethod B: Nitrile AlkylationMethod C: Malonate Cyclization
Starting Material Ethyl cyclopropanecarboxylateCyclopropanecarbonitrileDiethyl malonate
Key Reagent LDA / 1-Bromo-3-methoxypropaneLiHMDS or NaH / 1-Bromo-3-methoxypropane1,2-Dibromoethane
Step Count 2 (Alkylation

Saponification)
2 (Alkylation

Acid Hydrolysis)
3 (Alkylation

Cyclization

Decarboxylation)
Overall Yield 65% - 75%70% - 80%40% - 55%
Atom Economy HighVery HighLow (CO

loss)
Scalability Medium (Cryogenic temps required)High (Exothermic control required)High (Standard thermal conditions)
Safety Profile Moderate (Pyrophoric bases)Moderate (Cyanide handling/Hydrolysis)High (Standard reagents)

Detailed Methodologies

Method A: Direct -Alkylation of Ethyl Cyclopropanecarboxylate

This method utilizes the acidity of the


-proton in the cyclopropane ester. Due to ring strain, the hybridization of the C-H bond has significant 

-character, making it less acidic than typical alkyl esters, thus requiring a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).
Mechanism & Rationale
  • Deprotonation: LDA removes the

    
    -proton at -78°C to form the lithium enolate. The low temperature prevents self-condensation (Claisen) and ring opening.
    
  • Alkylation: The enolate attacks 1-bromo-3-methoxypropane via an S

    
    2 mechanism.
    
  • Saponification: The ester is hydrolyzed to the acid using LiOH or NaOH.

Experimental Protocol

Step 1: Alkylation

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon atmosphere.

  • Reagent Prep: Charge with anhydrous THF (150 mL) and diisopropylamine (1.1 eq). Cool to -78°C.[1]

  • Base Formation: Add

    
    -BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min to generate LDA.
    
  • Substrate Addition: Add ethyl cyclopropanecarboxylate (1.0 eq) dropwise over 20 min. Stir for 1 hour at -78°C to ensure complete enolization.

  • Electrophile Addition: Add 1-bromo-3-methoxypropane (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) overnight.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc. Dry organic layer over MgSO
    
    
    
    and concentrate. Purify via silica gel chromatography (Hex/EtOAc).

Step 2: Hydrolysis

  • Dissolve the intermediate ester in THF/MeOH/H

    
    O (3:1:1).
    
  • Add LiOH

    
    H
    
    
    
    O (3.0 eq). Stir at 50°C for 4 hours.
  • Acidify to pH 2 with 1M HCl and extract with DCM to yield the target acid.

Method B: Nitrile Alkylation & Hydrolysis

Nitriles are excellent precursors because the cyanide group stabilizes the


-anion effectively, and the starting material (cyclopropanecarbonitrile) is often cheaper than the ester.
Mechanism & Rationale
  • Metallation: Strong bases (LiHMDS or NaH) generate the

    
    -cyano carbanion.
    
  • Alkylation: Rapid S

    
    2 attack on the alkyl halide.
    
  • Hydrolysis: The nitrile is extremely robust; conversion to the acid requires harsh acidic (H

    
    SO
    
    
    
    ) or basic (KOH/Glycol) conditions at high temperatures.
Experimental Protocol

Step 1: Alkylation

  • Setup: 250 mL flask under N

    
    .
    
  • Base: Suspend NaH (60% in oil, 1.2 eq) in DMF (dry) at 0°C.

  • Addition: Add cyclopropanecarbonitrile (1.0 eq) dropwise. Evolution of H

    
     gas will be observed. Stir until gas evolution ceases (~45 min).
    
  • Alkylation: Add 1-bromo-3-methoxypropane (1.1 eq) dropwise at 0°C.

  • Completion: Warm to RT and stir for 3 hours.

  • Workup: Pour into ice water. Extract with Et

    
    O. The crude nitrile is usually pure enough for the next step.
    

Step 2: Harsh Hydrolysis

  • Mix the nitrile with 30% NaOH (aq) and Ethanol (1:1).

  • Reflux at 90°C for 12-16 hours. (Monitor NH

    
     evolution).
    
  • Cool, wash with ether (to remove unreacted organics), then acidify the aqueous layer with conc. HCl.

  • Extract the precipitate/oil with DCM.[2]

Pathway Visualization

The following diagram illustrates the mechanistic flow for both primary routes, highlighting the convergence point at the final product.

SynthesisPathways Start_Ester Ethyl Cyclopropane- carboxylate Intermediate_Ester Intermediate Ester (1-(3-methoxypropyl)...) Start_Ester->Intermediate_Ester Route A: LDA, THF, -78°C + Reagent Start_Nitrile Cyclopropane- carbonitrile Intermediate_Nitrile Intermediate Nitrile (1-(3-methoxypropyl)...) Start_Nitrile->Intermediate_Nitrile Route B: NaH, DMF, 0°C + Reagent Reagent 1-Bromo-3- methoxypropane Reagent->Intermediate_Ester Reagent->Intermediate_Nitrile Product TARGET: 1-(3-Methoxypropyl) cyclopropanecarboxylic Acid Intermediate_Ester->Product LiOH, THF/H2O Saponification Intermediate_Nitrile->Product NaOH, EtOH, Reflux Acid Hydrolysis

Figure 1: Comparative synthetic pathways showing the Ester (Route A) and Nitrile (Route B)[3] methodologies converging on the target acid.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

  • Moisture Control (Route A): LDA is immediately quenched by water. All glassware must be oven-dried, and THF must be distilled or from a solvent purification system (SPS).

  • Temperature Control (Route A): The enolate of ethyl cyclopropanecarboxylate is unstable above -50°C. Maintain -78°C during formation.

  • Quenching (Route B): The NaH reaction produces hydrogen gas. Ensure adequate venting.[4]

  • Purification: The final acid is likely a viscous oil or low-melting solid. If crystallization fails, high-vacuum distillation is the preferred purification method for the free acid (bp approx. 140-150°C at 0.5 mmHg).

References

  • Pinnick, H. W. (1990). The Alkylation of Esters and Nitriles. In Comprehensive Organic Synthesis. Elsevier.

  • Sigma-Aldrich. (n.d.). 1-(Methoxycarbonyl)cyclopropanecarboxylic acid Safety Data Sheet.

  • Organic Syntheses. (1944).[5][6][7] Cyclopropanecarboxylic Acid.[8][5][7][9][10][11][12] Org. Synth. 1944, 24,[5][13] 36.

  • Gagnon, A., et al. (2010). Synthesis of 1-Substituted Cyclopropanecarboxylic Acids via Alkylation. Journal of Organic Chemistry. (General reference for methodology).
  • ChemScene. (2024). Product Analysis: 1-(3-Methoxypropyl)cyclopropanecarboxylic Acid.

Sources

Safety & Regulatory Compliance

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